molecular formula C21H23F3N4O3 B6452018 N-(2,3-dimethoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide CAS No. 2548983-73-7

N-(2,3-dimethoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

Cat. No.: B6452018
CAS No.: 2548983-73-7
M. Wt: 436.4 g/mol
InChI Key: ZTJZDHQYUVLLEP-UHFFFAOYSA-N
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Description

This compound features a bicyclic octahydropyrrolo[3,4-b]pyrrole core substituted with a 2,3-dimethoxyphenyl carboxamide group and a 5-(trifluoromethyl)pyridin-2-yl moiety. The pyrrolopyrrole scaffold contributes to conformational rigidity, while the substituents modulate its physicochemical and biological properties.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c1-30-17-5-3-4-15(19(17)31-2)26-20(29)28-9-8-13-11-27(12-16(13)28)18-7-6-14(10-25-18)21(22,23)24/h3-7,10,13,16H,8-9,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJZDHQYUVLLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The octahydropyrrolo[3,4-b]pyrrole core distinguishes this compound from other bicyclic heterocycles. For example:

  • The 4-chlorobenzoyl group may enhance hydrophobic interactions but lacks the trifluoromethyl group’s metabolic stability .
  • Triazolothiadiazoles (e.g., compounds from ) : Feature fused triazole and thiadiazole rings, offering distinct hydrogen-bonding capabilities but reduced conformational rigidity compared to pyrrolopyrrole .

Substituent Effects

  • Trifluoromethylpyridine vs. Non-Fluorinated Analogs: The 5-(trifluoromethyl)pyridin-2-yl group in the target compound improves electronegativity and resistance to oxidative metabolism compared to non-fluorinated pyridines (e.g., 3’-pyridyl substituents in triazolothiadiazoles) .
  • 2,3-Dimethoxyphenyl vs. Other Aromatic Groups: The 2,3-dimethoxy substitution pattern may optimize steric and electronic interactions with target proteins compared to 2,4-dimethoxyphenyl (as in 302912-90-9) or 4-methylphenoxy groups (as in 591225-69-3) .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) LogP Reported Activity (Example Targets)
N-(2,3-Dimethoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide Octahydropyrrolopyrrole 2,3-Dimethoxyphenyl, CF₃-pyridine ~478.4 ~3.2 Hypothetical: Kinase inhibition (e.g., JAK2)
302912-90-9 Pyrrolopyrimidine 2,4-Dimethoxyphenyl, 4-chlorobenzoyl ~481.9 ~4.1 Anticancer (Topoisomerase II IC₅₀ ~1 µM)
Triazolothiadiazoles () Triazole + Thiadiazole Alkyl/aryl, pyridyl ~280–350 ~2.5–4 Antimicrobial (E. coli MIC ~5 µg/mL)
591225-69-3 Oxadiazole + Thiazole 4-Methylphenoxy, thioacetamide ~406.5 ~2.8 Anti-inflammatory (COX-2 IC₅₀ ~50 nM)

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